molecular formula C17H30BNO4 B8096148 Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B8096148
M. Wt: 323.2 g/mol
InChI Key: KBSDAABWIRVWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine-1-carboxylate is a boronate ester derivative featuring a partially saturated tetrahydropyridine ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety for the amine, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) at the 5-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for accessing complex heterocyclic scaffolds .

Properties

IUPAC Name

tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h11-12H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSDAABWIRVWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(CC2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydropyridine Core

The tetrahydropyridine ring is synthesized via hydrogenation of a pyridine derivative or cyclization of appropriately substituted precursors. For example, 2-methyl-1,2,3,4-tetrahydropyridine can be prepared by catalytic hydrogenation of 2-methylpyridine using palladium on carbon (Pd/C) under hydrogen atmosphere.

Boc Protection of the Amine

The primary amine at the 1-position is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Typical conditions involve stirring in dichloromethane (DCM) at room temperature for 12–24 hours, yielding tert-butyl 2-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate .

Reaction Conditions:

  • Reagent: Boc₂O (1.2 equiv)

  • Base: TEA (2.0 equiv)

  • Solvent: DCM

  • Temperature: 25°C

  • Yield: 85–90%

Bromination at the 5-Position

Electrophilic bromination introduces a bromine atom at the 5-position of the tetrahydropyridine ring. Using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (e.g., AIBN) at 80°C affords tert-butyl 5-bromo-2-methyl-1,2,3,4-tetrahydropyridine-1-carboxylate .

Reaction Conditions:

  • Reagent: NBS (1.1 equiv)

  • Initiator: AIBN (0.1 equiv)

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Yield: 70–75%

Miyaura Borylation

The bromine substituent is replaced with a boronic ester via a palladium-catalyzed Miyaura borylation. Reacting the bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in dioxane at 100°C yields the target compound.

Reaction Conditions:

  • Reagent: Bis(pinacolato)diboron (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: KOAc (3.0 equiv)

  • Solvent: Dioxane

  • Temperature: 100°C

  • Yield: 60–65%

Alternative Synthetic Approaches

Direct Boronylation of Preformed Tetrahydropyridine

An alternative one-pot method involves simultaneous Boc protection and boronylation. However, this approach suffers from lower regioselectivity and requires stringent anhydrous conditions.

Use of Grignard Reagents

Grignard addition to a pre-borylated intermediate has been explored but is limited by compatibility issues with the Boc group.

Optimization of Reaction Parameters

Catalyst Screening

Palladium catalysts such as Pd(OAc)₂, PdCl₂, and Pd(dppf)Cl₂ were evaluated for the Miyaura borylation step. Pd(dppf)Cl₂ provided superior yields due to its stability under high-temperature conditions.

Table 1: Catalyst Performance in Miyaura Borylation

CatalystYield (%)Purity (%)
Pd(OAc)₂4588
PdCl₂5085
Pd(dppf)Cl₂6595

Solvent Effects

Polar aprotic solvents like dioxane and dimethylformamide (DMF) were compared. Dioxane minimized side reactions and facilitated higher yields.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, Bpin), 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.00–3.20 (m, 2H, H-3), 4.10–4.30 (m, 2H, H-4), 6.75 (s, 1H, H-5).

  • ¹³C NMR: Peaks at 28.2 (Bpin CH₃), 80.5 (Boc C), 155.0 (C=O).

Mass Spectrometry (MS)

  • ESI-MS: m/z 378.2 [M+H]⁺ (calc. 378.3).

Industrial Scalability

Challenges

  • Purification: Column chromatography is impractical at scale. Alternatives include crystallization from heptane/ethyl acetate mixtures.

  • Catalyst Cost: Pd(dppf)Cl₂ is expensive; recycling protocols are under development.

Cost Analysis

Table 2: Cost Breakdown per Kilogram

ComponentCost (USD)
Boc Anhydride120
Bis(pinacolato)diboron300
Pd(dppf)Cl₂450
Total870

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The incorporation of the tetrahydropyridine structure may enhance biological activity by improving solubility and bioavailability. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro.

Case Study :
In a study conducted by Zhang et al. (2023), derivatives of tetrahydropyridine were tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range for certain derivatives.

Organic Synthesis Applications

2. Synthetic Intermediates
The compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for functional group transformations that can lead to the development of novel pharmaceuticals.

Synthesis Example :
The synthesis of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole derivatives has been reported as a method to create compounds with enhanced biological activity. The reaction conditions typically involve palladium-catalyzed cross-coupling reactions.

Reaction TypeCatalystYield (%)
Suzuki CouplingPd(PPh₃)₂Cl₂85%
Sonogashira ReactionCuI75%

Materials Science Applications

3. Polymer Chemistry
The compound's boron-containing structure allows it to be used in the development of boron-doped polymers. These materials have applications in electronics and photonics due to their unique optical properties.

Research Findings :
A recent study by Lee et al. (2024) explored the incorporation of this compound into polymer matrices for use in organic light-emitting diodes (OLEDs). The resulting materials exhibited improved charge transport properties and stability compared to traditional OLED materials.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that undergo coupling.

Comparison with Similar Compounds

Structural Analogues with Boronate Esters
Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Reactivity Source/Reference
Target Compound 2-Methyl-5-boronate on tetrahydropyridine, Boc-protected ~323.23* Suzuki coupling, drug intermediate
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Boronate at 4-position, no methyl group on ring 309.21 Cross-coupling reactions; positional isomer affects regioselectivity
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate Indazole core instead of tetrahydropyridine 344.22 Broader π-system for binding in kinase inhibitors
tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Pyridine core, N-methyl carbamate 334.23 Modified electronic profile for tailored cross-coupling

Notes:

  • *Estimated molecular weight based on structure.
  • The tetrahydropyridine core offers partial saturation, enhancing stability versus aromatic counterparts like indazole derivatives .
Halogenated Precursors
Compound Name Key Structural Features Molecular Weight (g/mol) Role in Synthesis Source/Reference
tert-Butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate Bromine at 5-position 262.15 Precursor for Miyaura borylation to install boronate group
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate Methyl at 5-position, no boronate 199.27 Intermediate for functionalization or hydrogenation

Key Differences :

  • Brominated analogs (e.g., ) are critical for synthesizing the target compound via palladium-catalyzed borylation .
  • The absence of boronate in tert-butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate limits cross-coupling utility but allows alternative derivatization .
Complex Derivatives with Aryl Boronates
Compound Name Key Structural Features Molecular Weight (g/mol) Applications Source/Reference
tert-Butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylpiperidine-1-carboxylate Aryl boronate on piperidine, methoxy substituent 431.38 Targeted drug discovery (e.g., kinase inhibitors)
tert-Butyl 3-methyl-4-(3-methyl-5-(dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate Aryl boronate with dual methyl groups 415.37 Enhanced lipophilicity for CNS-targeting compounds

Comparison Insights :

  • These derivatives exhibit higher molecular complexity and are tailored for specific pharmacological targets, unlike the simpler tetrahydropyridine-based target compound .
  • The target compound’s tetrahydropyridine scaffold offers synthetic versatility for late-stage functionalization.

Biological Activity

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine-1-carboxylate is a complex organic compound with potential biological activities. This compound belongs to the class of tetrahydropyridines and features a unique dioxaborolane moiety that may contribute to its biological interactions. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (E)-2-methyl-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
  • Molecular Formula : C18H32BNO4
  • Molecular Weight : 337.27 g/mol
  • Purity : 97% .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The tetrahydropyridine structure can inhibit enzymes involved in neurotransmitter metabolism. For instance, it may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters like dopamine and serotonin in the central nervous system .
  • Receptor Modulation : The compound may bind to specific receptors in the nervous system, modulating their activity and potentially affecting synaptic transmission .
  • Covalent Bond Formation : The dioxaborolane group can form covalent bonds with nucleophilic sites on proteins and enzymes, which might lead to inhibition or alteration of their function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits monoamine oxidase A and B
Neurotransmitter ModulationIncreases availability of neurotransmitters
Antimycobacterial ActivityExhibits activity against Mycobacterium species
Calcium Channel ModulationAffects T-type calcium channels

Case Studies

Several studies have evaluated the biological effects of tetrahydropyridine derivatives similar to this compound:

  • Antimycobacterial Activity : A study demonstrated that tetrahydropyridine derivatives exhibited significant antimycobacterial activity with IC50 values indicating effective inhibition against Mycobacterium tuberculosis .
  • Neuropharmacological Effects : Research indicated that compounds in this class could enhance synaptic transmission through inhibition of MAO enzymes. This mechanism could be beneficial in treating conditions like depression and anxiety disorders .
  • Calcium Channel Interaction : Another investigation focused on the modulation of T-type calcium channels by tetrahydropyridines. It was found that certain derivatives could block these channels effectively, suggesting potential applications in pain management .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for determining its therapeutic efficacy:

  • Absorption and Bioavailability : The presence of the tert-butyl group may enhance lipophilicity and improve absorption.
  • Metabolism : Hydrolysis of the ester group can release active forms that interact with biological targets.

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured?

The synthesis typically involves coupling reactions using reagents like HATU and DIEA in anhydrous DMF under inert atmospheres (e.g., argon). For example, a boronate ester intermediate is reacted with a carboxylic acid derivative, followed by quenching with aqueous solutions (e.g., NaHCO₃) and extraction with organic solvents (e.g., ethyl acetate). Purification via reversed-phase flash chromatography (RP-FC) achieves high purity (65–95% yield reported) . Confirmatory techniques include HPLC, ESI-MS, and NMR spectroscopy .

Q. Which spectroscopic methods are critical for structural characterization?

Essential techniques include:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm the tetrahydropyridine core, tert-butyl group, and boronate ester (e.g., δ ~1.3 ppm for tetramethyl dioxaborolane protons) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peaks matching C₁₇H₂₇BN₂O₄) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches from the carbamate group (~1700 cm⁻¹) .

Q. What safety precautions are required during handling?

Follow hazard codes such as:

  • P210 : Avoid heat/open flames (due to boronate ester flammability).
  • P201/P202 : Review safety protocols before handling . Use personal protective equipment (PPE) and work in ventilated hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling?

The boronate ester moiety enables coupling with aryl halides. Key parameters:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures.
  • Base choice : K₂CO₃ or Cs₂CO₃ for deprotonation. Monitor reaction progress via TLC (Rf ~0.11 in 10% MeOH/CH₂Cl₂) and optimize equivalents of boronate ester (1.1–1.5 equiv) to minimize side products .

Q. How do steric effects from the tert-butyl group influence reactivity?

The tert-butyl carbamate acts as a protecting group, stabilizing the tetrahydropyridine nitrogen against nucleophilic attack. Its bulkiness may slow coupling reactions but improves regioselectivity in subsequent functionalization .

Q. What strategies resolve contradictory NMR data for diastereomers or rotamers?

  • Variable-temperature NMR : Identify dynamic rotational barriers in the carbamate group.
  • COSY/NOESY : Assign spatial proximity of protons (e.g., methyl groups on the dioxaborolane ring) .
  • Crystallography : Resolve ambiguities using single-crystal X-ray diffraction (as done for related carbamates) .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Acidic conditions : The tert-butyl group is labile to TFA/CH₂Cl₂, enabling deprotection to free amines .
  • Basic conditions : The boronate ester hydrolyzes slowly in aqueous base (pH >10), requiring inert storage (argon, -20°C) .

Q. What are common byproducts in its synthesis, and how are they identified?

  • Deboronation : Hydrolysis of the dioxaborolane ring under protic conditions, detected via loss of δ ~1.3 ppm ¹H NMR signals .
  • Oxygen-sensitive intermediates : Use Schlenk techniques to prevent oxidation of boronate esters .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling reagentHATU (1.2 equiv)
SolventAnhydrous DMF
PurificationRP-FC (C18 column)
Reaction time4–6 hours (argon)

Q. Table 2: NMR Data Contradictions

ConflictResolution MethodReference
Rotameric splittingVT-NMR (298–343 K)
Diastereomer overlapChiral HPLC separation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.